N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide
Description
N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group, a methyloxan ring, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-10-20-8-7-15(12)17-13-5-4-6-14(9-13)21-11-16(19)18(2)3/h4-6,9,12,15,17H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDVELFVSKCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1NC2=CC(=CC=C2)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways relevant to disease treatment.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: N,N-dimethyl-2-[3-[(3-methyloxan-4-yl)amino]phenoxy]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, methyloxan ring, and phenoxyacetamide moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
